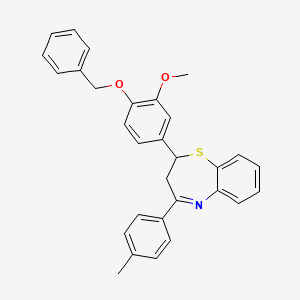
|A-Glucosidase-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
|A-Glucosidase-IN-17 is a potent inhibitor of the enzyme alpha-glucosidase. Alpha-glucosidase is a carbohydrate-hydrolase enzyme that catalyzes the hydrolysis of terminal, non-reducing alpha-D-glucose residues in alpha-glucosides, releasing alpha-D-glucose . Inhibitors of alpha-glucosidase are of significant interest due to their potential therapeutic applications, particularly in the management of type 2 diabetes by controlling postprandial blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
|A-Glucosidase-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
|A-Glucosidase-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in carbohydrate metabolism and its effects on cellular processes.
Mecanismo De Acción
|A-Glucosidase-IN-17 exerts its effects by binding to the active site of alpha-glucosidase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of alpha-D-glucose residues, reducing the release of glucose into the bloodstream. The molecular targets include specific amino acid residues within the enzyme’s active site, and the pathways involved are related to carbohydrate digestion and absorption .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used clinically to manage diabetes.
Miglitol: A similar inhibitor with a different chemical structure but similar therapeutic effects.
Voglibose: Another alpha-glucosidase inhibitor with a unique structure and mechanism.
Uniqueness
|A-Glucosidase-IN-17 is unique due to its specific binding affinity and inhibitory potency. It may offer advantages in terms of efficacy, selectivity, and side effect profile compared to other inhibitors .
Propiedades
Fórmula molecular |
C30H27NO2S |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C30H27NO2S/c1-21-12-14-23(15-13-21)26-19-30(34-29-11-7-6-10-25(29)31-26)24-16-17-27(28(18-24)32-2)33-20-22-8-4-3-5-9-22/h3-18,30H,19-20H2,1-2H3 |
Clave InChI |
KWEKQFYPZDDZHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
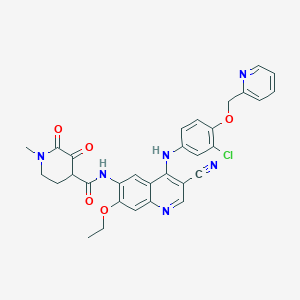
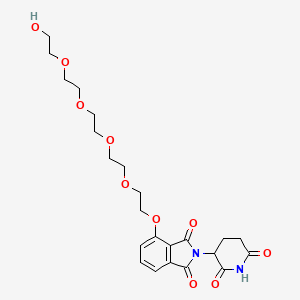

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
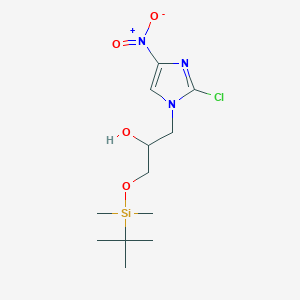



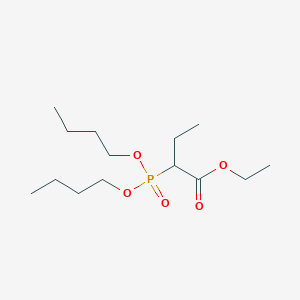
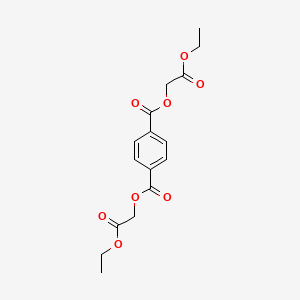
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
